molecular formula C10H16N2O2S B14894391 n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide

n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide

Cat. No.: B14894391
M. Wt: 228.31 g/mol
InChI Key: DMZLXPSCDNWZJQ-UHFFFAOYSA-N
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Description

n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide typically involves the reaction of isobutylamine with a thiazole derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiamine (Vitamin B1): An essential nutrient with a thiazole ring.

    Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

n-Isobutyl-2-(4-methyl-2-oxothiazol-3(2h)-yl)acetamide is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C10H16N2O2S/c1-7(2)4-11-9(13)5-12-8(3)6-15-10(12)14/h6-7H,4-5H2,1-3H3,(H,11,13)

InChI Key

DMZLXPSCDNWZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=O)N1CC(=O)NCC(C)C

Origin of Product

United States

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